Ruxolitinib sulfate
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Overview
Description
It is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, which are characterized by the abnormal activation of the JAK-STAT pathway . This compound has shown significant clinical activity and has been approved for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruxolitinib sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the formation of the sulfate salt to enhance the compound’s solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ruxolitinib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Ruxolitinib sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway.
Biology: Employed in cellular assays to investigate the effects of JAK inhibition on cell proliferation and survival.
Medicine: Clinically used to treat myelofibrosis, polycythemia vera, and other related conditions. .
Industry: Utilized in the development of new therapeutic agents targeting the JAK-STAT pathway.
Mechanism of Action
Ruxolitinib sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to abnormal cell proliferation and survival. The compound specifically targets the ATP-binding site of JAK1 and JAK2, making it highly effective in conditions characterized by JAK-STAT pathway dysregulation .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used primarily for rheumatoid arthritis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis and COVID-19.
Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.
Uniqueness
Ruxolitinib sulfate is unique due to its high selectivity for JAK1 and JAK2, with minimal off-target effects on other kinases. This selectivity contributes to its efficacy and safety profile in treating myeloproliferative neoplasms and other conditions .
Biological Activity
Ruxolitinib sulfate is a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, which play crucial roles in cytokine signaling and hematopoiesis. This compound has been primarily developed for the treatment of myelofibrosis and polycythemia vera, both of which are types of myeloproliferative neoplasms. The following sections detail its biological activity, pharmacodynamics, clinical efficacy, and case studies.
Ruxolitinib exerts its effects by inhibiting the JAK-STAT signaling pathway, which is vital for the transduction of signals from various cytokines. By blocking JAK1 and JAK2, ruxolitinib reduces the phosphorylation of signal transducer and activator of transcription (STAT) proteins, leading to decreased expression of pro-inflammatory cytokines. This mechanism results in:
- Inhibition of cell proliferation : Ruxolitinib induces apoptosis in malignant cells.
- Reduction in pro-inflammatory cytokines : It lowers plasma levels of cytokines such as IL-6 and TNF-α, which are often elevated in myelofibrosis patients .
Pharmacokinetics
Ruxolitinib is well absorbed with a bioavailability of approximately 95% and is highly protein-bound (97% to albumin). The compound undergoes extensive hepatic metabolism primarily via CYP3A4, with renal excretion being the main route for its metabolites. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 95% |
Volume of distribution | 53-65 L |
Terminal elimination half-life | ~3 hours |
Major metabolites | M18, M16, M27 |
The pharmacological activity of its metabolites contributes significantly to its overall efficacy .
Myelofibrosis
Ruxolitinib has shown substantial clinical benefits in patients with myelofibrosis. In Phase III trials:
- Spleen Volume Reduction : Approximately 42% of patients experienced a ≥35% reduction in spleen volume at week 24 compared to only 1% in the placebo group (P<0.0001) .
- Total Symptom Score Improvement : A ≥50% improvement in total symptom score (TSS) was achieved by 46% of ruxolitinib-treated patients versus 5% in the placebo group (P<0.0001) .
Case Studies
- Case Study on Efficacy : In a study involving patients with advanced myelofibrosis, ruxolitinib treatment led to a rapid reduction in spleen size and improvement in quality of life metrics. Patients reported significant relief from symptoms such as fatigue and abdominal discomfort .
- Adverse Effects : While ruxolitinib is effective, it is associated with dose-dependent cytopenias, particularly anemia and thrombocytopenia. Monitoring blood counts is essential during treatment .
Additional Applications
Ruxolitinib has also been studied for its potential use in other conditions such as metastatic breast cancer. A Phase II study indicated that ruxolitinib could reduce the activity of JAK/STAT-induced genes, suggesting broader therapeutic applications beyond hematological malignancies .
Properties
CAS No. |
1092939-16-6 |
---|---|
Molecular Formula |
C17H20N6O4S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid |
InChI |
InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1 |
InChI Key |
LGJWVXWQCTZSGC-XFULWGLBSA-N |
SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
Synonyms |
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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